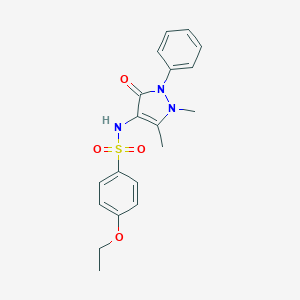

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide

Description

Historical Context and Development of Pyrazole-Sulfonamide Derivatives

The development of pyrazole-sulfonamide derivatives represents a significant milestone in the evolution of heterocyclic chemistry and medicinal chemistry research. The foundational work on pyrazole synthesis can be traced back to 1883 when Knorr and colleagues first described the synthesis of substituted pyrazoles through the cyclocondensation of β-diketones with hydrazine derivatives. This seminal discovery established the fundamental synthetic methodology that would later be refined and expanded to create the diverse array of pyrazole derivatives known today.

The historical progression of pyrazole chemistry gained momentum throughout the 20th century as researchers recognized the therapeutic potential of these heterocyclic compounds. The identification of pyrazole-containing pharmaceuticals such as antipyrine, which was used as a painkiller and antipyretic agent, demonstrated the clinical viability of this chemical class. However, the limitations and side effects associated with early pyrazole derivatives necessitated continued research and development to create safer and more effective compounds.

The integration of sulfonamide functionality into pyrazole frameworks emerged as a strategic approach to enhance biological activity while maintaining acceptable safety profiles. Sulfonamides had already established their therapeutic importance through the development of antibacterial agents in the 1930s, and their incorporation into pyrazole structures represented a logical extension of structure-activity relationship studies. The resulting pyrazole-sulfonamide hybrids demonstrated improved pharmacological profiles, including enhanced selectivity, reduced toxicity, and broader therapeutic applications.

The specific development of this compound and related derivatives reflects the culmination of decades of research in heterocyclic medicinal chemistry. Modern synthetic methodologies have enabled the precise construction of these complex molecular architectures, allowing researchers to systematically explore structure-activity relationships and optimize biological properties. The compound represents a sophisticated example of rational drug design, where each structural element has been carefully selected to contribute to the overall therapeutic profile.

Significance in Medicinal Chemistry Research

The significance of this compound in contemporary medicinal chemistry research extends far beyond its individual therapeutic potential. This compound serves as a valuable probe for understanding the structure-activity relationships that govern the interaction between pyrazole-sulfonamide derivatives and their biological targets. Recent studies have demonstrated that compounds within this chemical class exhibit remarkable activity against human carbonic anhydrase isoforms, with some derivatives achieving submicromolar inhibitory concentrations against multiple enzyme variants.

The compound's role as a carbonic anhydrase inhibitor positions it within a therapeutically important category of drugs with applications spanning multiple disease states. Carbonic anhydrase enzymes play crucial roles in physiological processes including acid-base homeostasis, fluid secretion, and cellular metabolism, making their inhibition a valuable therapeutic strategy for conditions such as glaucoma, epilepsy, altitude sickness, and obesity. The aberrant expression or activity of specific carbonic anhydrase isoforms has been implicated in various pathological conditions, creating opportunities for selective therapeutic intervention.

Properties

IUPAC Name |

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-4-26-16-10-12-17(13-11-16)27(24,25)20-18-14(2)21(3)22(19(18)23)15-8-6-5-7-9-15/h5-13,20H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXRCZOUEUBRXNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Diketone Cyclization

A common method involves reacting 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one with methylhydrazine in ethanol under reflux. The reaction proceeds via nucleophilic attack of the hydrazine on the diketone, followed by cyclization and dehydration. Key parameters include:

Crystal Structure and Regiochemical Control

X-ray crystallography confirms the pyrazole ring adopts a planar conformation with dihedral angles of 49.11° between phenyl and pyrazole rings. Steric effects from the 1,5-dimethyl groups influence regioselectivity, favoring the 4-position for subsequent functionalization.

Sulfonylation Strategies

Introducing the 4-ethoxybenzenesulfonamide group requires chlorosulfonation followed by nucleophilic substitution.

Chlorosulfonation of 4-Ethoxybenzene

4-Ethoxybenzene is treated with chlorosulfonic acid in dichloromethane at 0–5°C to form 4-ethoxybenzenesulfonyl chloride.

Coupling with Pyrazole Amine

The pyrazole amine intermediate (4-amino-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole) is reacted with 4-ethoxybenzenesulfonyl chloride in the presence of a base:

-

Reagents : Triethylamine (3 equiv), dichloromethane.

-

Conditions : Room temperature, 12–16 h.

Optimization and Characterization

Solvent and Catalytic Systems

Spectroscopic Validation

-

¹H NMR : Pyrazole protons appear as singlets at δ 2.21 (N–CH₃) and δ 3.45 (C–CH₃). The sulfonamide NH resonates at δ 10.2.

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

-

Cost efficiency : Bulk synthesis favors iodine-catalyzed dehydrogenation (patent US4996327A).

-

Safety : Exothermic chlorosulfonation requires controlled temperatures (<10°C).

-

Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity.

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous ether.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Generation of various substituted pyrazolyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its pyrazolyl and sulfonamide groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical properties make it suitable for applications requiring stability and reactivity.

Mechanism of Action

The mechanism by which N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-ethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The pyrazolyl group can bind to enzymes or receptors, modulating their activity, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their function.

Comparison with Similar Compounds

Structural Analogues with Modified Aryl Sulfonamide Groups

The benzenesulfonamide moiety is a critical pharmacophore. Substituents on the benzene ring significantly modulate activity:

- 4-Methylbenzenesulfonamide (): Exhibits reduced polarity compared to polar substituents (e.g., carboxylic acids).

- 4-Methoxybenzenesulfonamide (): The methoxy group, an electron-donating substituent, was associated with decreased cytotoxic activity in a series of anticancer agents. This suggests that steric bulk or electronic effects may hinder target binding .

- However, its larger size might sterically impede interactions with biological targets.

- 4-(N-(Diaminomethylene)sulfamoyl)phenyl (): This polar, hydrogen-bond-capable group led to reduced cytotoxicity, indicating that excessive polarity or bulk may be detrimental to activity .

- Benzoic Acid Derivatives (): The carboxylic acid group introduces acidity and hydrogen-bonding capacity, which could improve solubility but may limit blood-brain barrier penetration.

Table 1: Impact of Sulfonamide Substituents on Key Properties

Pyrazolone Derivatives with Non-Sulfonamide Substituents

- Acetamide Derivatives (): N-(Pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide () includes a sulfur-containing group, which may enhance metabolic stability or metal-binding capacity. Thioacetamide derivatives () with cyano and carbonyl groups exhibit high melting points (248–250°C), suggesting strong intermolecular interactions and crystallinity .

- Cyclopenta[b]thiophene-carboxamide derivatives () show calculated molecular formulas consistent with moderate lipophilicity, balancing solubility and permeability.

Fluorinated and Halogenated Analogs

- Heptadecafluorononanamide (): This highly fluorinated derivative exhibits extreme lipophilicity, which may enhance bioavailability but poses challenges for renal clearance.

Key Findings :

- Electron-donating groups (e.g., methoxy, ethoxy) on the benzenesulfonamide tend to reduce cytotoxicity, possibly due to steric hindrance or unfavorable electronic interactions .

- Polar substituents (e.g., carboxylic acids) improve solubility but may limit membrane permeability.

- Fluorinated and halogenated analogs offer enhanced metabolic stability and binding affinity but may incur higher toxicity risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.